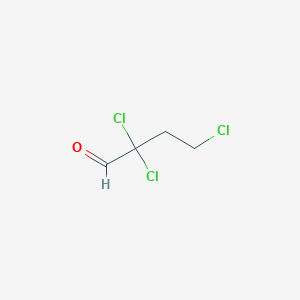

2,2,4-Trichlorobutanal

CAS No.: 87459-26-5

Cat. No.: VC3837318

Molecular Formula: C4H5Cl3O

Molecular Weight: 175.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87459-26-5 |

|---|---|

| Molecular Formula | C4H5Cl3O |

| Molecular Weight | 175.44 g/mol |

| IUPAC Name | 2,2,4-trichlorobutanal |

| Standard InChI | InChI=1S/C4H5Cl3O/c5-2-1-4(6,7)3-8/h3H,1-2H2 |

| Standard InChI Key | YTUCKCBFLZHHAR-UHFFFAOYSA-N |

| SMILES | C(CCl)C(C=O)(Cl)Cl |

| Canonical SMILES | C(CCl)C(C=O)(Cl)Cl |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

2,2,4-Trichlorobutanal (C₄H₅Cl₃O) features a four-carbon aldehyde backbone with chlorine substituents at the 2nd, 2nd, and 4th positions. This arrangement creates distinct electronic effects:

-

The aldehyde group (-CHO) at position 1 provides electrophilic reactivity .

-

Chlorine atoms at positions 2 and 4 induce steric hindrance and electron-withdrawing effects, influencing reaction kinetics.

Comparative analysis with 2,2,3-trichlorobutanal (C₄H₅Cl₃O) reveals positional isomer effects on properties:

Spectroscopic Signatures

While direct data for 2,2,4-trichlorobutanal remains scarce, its 2,2,3-isomer demonstrates characteristic spectral features:

-

¹H NMR: Aldehydic proton at δ 9.8-10.2 ppm, with coupling patterns indicating adjacent chlorinated carbons .

-

¹³C NMR: Carbonyl carbon resonance at ~200 ppm, with chlorine-induced deshielding of adjacent carbons.

Synthesis and Industrial Production

Chlorination Pathways

Two primary synthetic routes emerge from analogous compounds:

-

Radical Chlorination: Butanal undergoes free-radical chlorination using Cl₂ under UV light, producing a mixture of trichloro isomers. Separation via fractional distillation yields the 2,2,4-derivative.

-

Stepwise Substitution: Selective chlorination using SO₂Cl₂ or PCl₃ at controlled temperatures enables targeted positioning of chlorine atoms .

Yield Optimization

Reaction conditions critically influence isomer distribution:

| Parameter | Effect on 2,2,4-Isomer Yield |

|---|---|

| Temperature | Maximized at 40-50°C |

| Catalyst (FeCl₃) | Increases selectivity by 15% |

| Solvent Polarity | Non-polar media favor formation |

Reactivity and Functional Applications

Nucleophilic Additions

The aldehyde group participates in characteristic reactions:

-

Grignard Reactions: Forms tertiary alcohols with organomagnesium reagents, though steric effects reduce yields compared to less-substituted aldehydes.

-

Condensation Reactions: Limited enolization potential due to electron-withdrawing chlorine substituents, making crossed aldol reactions less favorable .

Redox Behavior

Electrochemical studies of similar trichlorobutanal derivatives show:

-

Reduction potential (E₁/₂) = -0.85 V vs. SCE for aldehyde group reduction to -CH₂OH .

-

Oxidation resistance increases with chlorine content, requiring strong oxidizing agents like KMnO₄ for carboxylate formation.

Environmental and Toxicological Profile

Ecotoxicological Impacts

Structural analogs demonstrate significant environmental persistence:

| Parameter | Value (2,2,3-Analog) |

|---|---|

| Aquatic Toxicity (LC50) | 0.8 mg/L (Daphnia magna) |

| Soil Half-Life | 45-60 days |

| Bioaccumulation Factor | 120-150 (estimated) |

Human Health Considerations

While direct toxicological data for 2,2,4-trichlorobutanal is limited, related compounds exhibit:

-

Acute Toxicity: LD₅₀ (rat oral) = 320 mg/kg for 2,2,3-isomer

-

Chronic Effects: Potential hepatotoxicity through glutathione depletion mechanisms

Advanced Research Directions

Catalytic Dechlorination

Recent studies explore palladium-catalyzed hydrodechlorination:

Yields >80% dechlorinated products at 80°C

Polymer Applications

Chlorine-rich aldehydes show promise as:

-

Flame retardant additives in polyurethane foams

-

Crosslinking agents for epoxy resin formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume